

Ptp1B-IN-20 (CAS 3001295-81-1): A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Ptp1B-IN-20**

Cat. No.: **B12402609**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ptp1B-IN-20**, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document consolidates available data on its biochemical activity, physicochemical properties, and the key signaling pathways it modulates. Detailed experimental protocols and visualizations are included to support further research and drug development efforts.

Core Compound Information

Ptp1B-IN-20 is a selective inhibitor of PTP1B, an enzyme that plays a crucial negative regulatory role in insulin and leptin signaling pathways.^[1] Its inhibitory action makes it a compound of interest for research in metabolic disorders such as type 2 diabetes and obesity.
^[1]

Physicochemical Properties

While specific experimental data on the solubility and stability of **Ptp1B-IN-20** are not extensively published, compounds of this nature are typically soluble in organic solvents like dimethyl sulfoxide (DMSO).^{[2][3]} For experimental purposes, it is recommended to prepare stock solutions in DMSO and store them at -20°C for short-term use or -80°C for long-term storage to maintain stability.^[3]

Property	Value	Source
CAS Number	3001295-81-1	MedChemExpress
Molecular Formula	C26H28O15	AmBeed
Molecular Weight	580.49 g/mol	AmBeed
Known Solubility	Information not available. General recommendation is to use DMSO.	-
Storage and Stability	Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.	MedChemExpress

Biochemical Activity

Ptp1B-IN-20 demonstrates selective inhibition of PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).^[4] This selectivity is a critical attribute for a potential therapeutic agent, as off-target inhibition can lead to undesirable side effects. The reported IC₅₀ values highlight this selectivity.

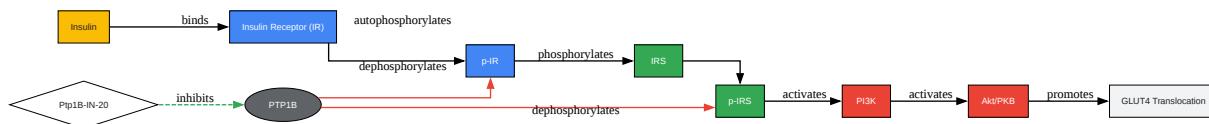
Target	IC ₅₀	Source
PTP1B	1.05 μM	[4]
TCPTP	78.0 μM	[4]

Mechanism of Action and Signaling Pathways

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.^{[5][6]} By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates these signals.^{[7][8]} Inhibition of PTP1B by compounds like **Ptp1B-IN-20** is expected to enhance and prolong insulin and leptin signaling, thereby improving glucose uptake and promoting satiety.^[1]

PTP1B in Insulin Signaling

The binding of insulin to its receptor triggers a phosphorylation cascade that ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[9] [10] PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates.[11]

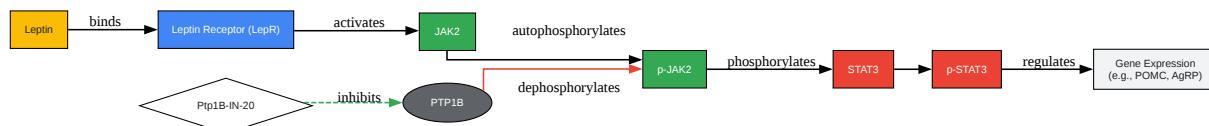


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PTP1B's role in the insulin signaling pathway.

PTP1B in Leptin Signaling

Leptin, a hormone primarily produced by adipose cells, regulates energy balance by signaling satiety to the brain. This signaling is mediated by the leptin receptor and the JAK-STAT pathway.[5] PTP1B dampens this signal by dephosphorylating JAK2.[7]



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PTP1B's role in the leptin signaling pathway.

Experimental Protocols

The following are representative protocols for the evaluation of PTP1B inhibitors like **Ptp1B-IN-20**. These are based on established methodologies and may require optimization for specific experimental conditions.

In Vitro PTP1B Inhibition Assay (pNPP Substrate)

This assay measures the enzymatic activity of PTP1B by quantifying the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product.

Materials:

- Recombinant Human PTP1B
- p-Nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
- **Ptp1B-IN-20**
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Ptp1B-IN-20** in DMSO.
- Create a serial dilution of **Ptp1B-IN-20** in the assay buffer.
- To each well of a 96-well plate, add 10 μ L of the **Ptp1B-IN-20** dilution (or DMSO for control).
[4]
- Add 20 μ L of recombinant PTP1B solution to each well and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 170 μ L of pNPP solution (final concentration 2 mM).
- Incubate the plate at 37°C for 30 minutes.

- Stop the reaction by adding 50 μ L of 1 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **Ptp1B-IN-20** and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Assay for Glucose Uptake

This protocol assesses the effect of **Ptp1B-IN-20** on glucose uptake in a relevant cell line, such as L6 myotubes or 3T3-L1 adipocytes.

Materials:

- Differentiated L6 myotubes or 3T3-L1 adipocytes
- **Ptp1B-IN-20**
- Insulin
- 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
- Krebs-Ringer-HEPES (KRH) buffer
- Cell lysis buffer
- Scintillation counter or fluorescence plate reader

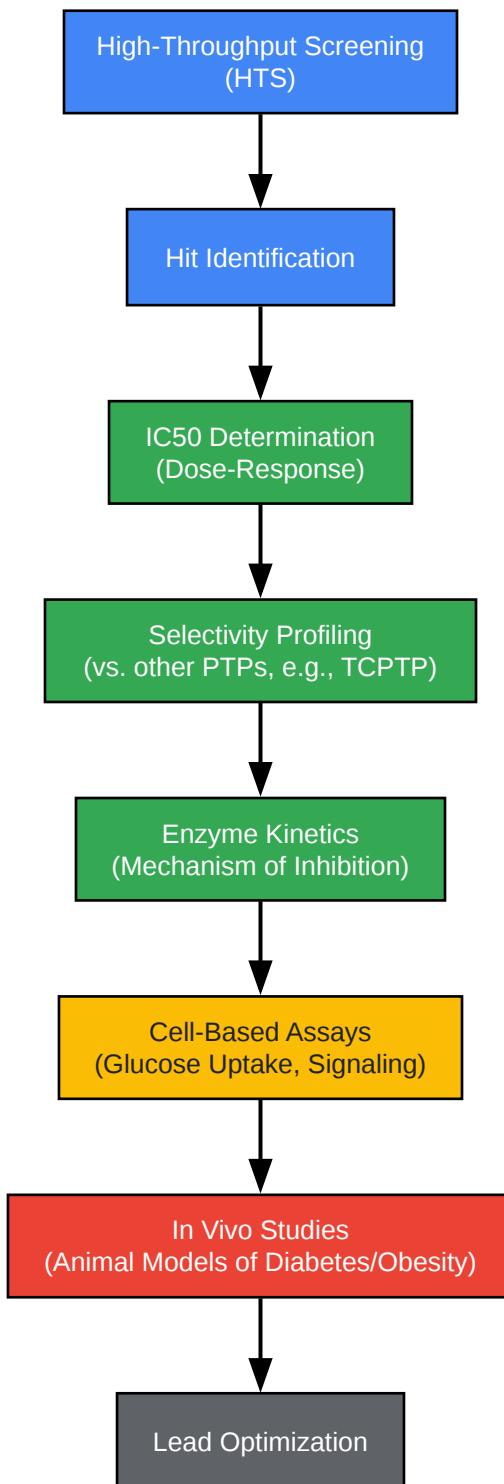
Procedure:

- Seed and differentiate cells in a multi-well plate.
- Serum-starve the cells for 3-4 hours prior to the experiment.
- Pre-treat the cells with various concentrations of **Ptp1B-IN-20** (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.

- Add the radiolabeled or fluorescent glucose analog and incubate for 10-15 minutes.
- Wash the cells with ice-cold KRH buffer to remove extracellular glucose analog.
- Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
- Normalize the glucose uptake to the total protein concentration in each well.

Experimental and Screening Workflow

The discovery and characterization of a PTP1B inhibitor typically follows a structured workflow, from initial screening to in vivo validation.



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A typical workflow for PTP1B inhibitor discovery.

Conclusion

Ptp1B-IN-20 is a valuable research tool for investigating the role of PTP1B in various physiological and pathological processes. Its selectivity for PTP1B over TCPTP makes it a more precise molecular probe compared to less selective inhibitors. The provided technical information, signaling pathway diagrams, and experimental protocols are intended to facilitate further research into the therapeutic potential of PTP1B inhibition. As with any experimental compound, further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties.

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